molecular formula C16H11N3O2 B2369131 6-Methylquinazolino[2,1-b]quinazoline-5,12-dione CAS No. 13969-01-2

6-Methylquinazolino[2,1-b]quinazoline-5,12-dione

Cat. No.: B2369131
CAS No.: 13969-01-2
M. Wt: 277.283
InChI Key: PORQBVMVWQEOAY-UHFFFAOYSA-N
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Description

6-Methylquinazolino[2,1-b]quinazoline-5,12-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinazolino[2,1-b]quinazoline-5,12-dione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the use of acetic anhydride as a reagent under reflux conditions to form the intermediate benzoxazinone, which is then further reacted to form the desired quinazoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinazolino[2,1-b]quinazoline-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinazoline ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methylquinazolino[2,1-b]quinazoline-5,12-dione involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival pathways. For example, it could target tyrosine kinases or other signaling molecules, leading to the disruption of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: 6-Methylquinazolino[2,1-b]quinazoline-5,12-dione stands out due to its specific methyl and dione substitutions, which confer unique chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic efficacy compared to other quinazoline derivatives.

Properties

IUPAC Name

6-methylquinazolino[2,1-b]quinazoline-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c1-18-14(20)11-7-3-5-9-13(11)19-15(21)10-6-2-4-8-12(10)17-16(18)19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORQBVMVWQEOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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